Welcome to the BenchChem Online Store!
molecular formula C5H3BrIN B1269129 5-Bromo-2-iodopyridine CAS No. 223463-13-6

5-Bromo-2-iodopyridine

Cat. No. B1269129
M. Wt: 283.89 g/mol
InChI Key: HSNBRDZXJMPDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08202866B2

Procedure details

2-(5-Bromo-pyridin-2-yl)-malonic acid diethyl ester (XXXVI) is prepared by copper-catalyzed reaction with malonic acid diethyl ester. The reaction is typically performed by mixing XXXV with malonic acid diethyl ester, copper iodide, cesium carbonate, and pyridine-2-carboxylic acid in 1,4-dioxane and heating to 70 degrees Celsius for 24 hours under nitrogen atmosphere.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[Br:12][C:13]1[CH:14]=[CH:15][C:16](I)=[N:17][CH:18]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N1C=CC=CC=1C(O)=O>O1CCOCC1.[Cu].[Cu](I)I>[CH2:1]([O:3][C:4](=[O:11])[CH:5]([C:16]1[CH:15]=[CH:14][C:13]([Br:12])=[CH:18][N:17]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
cesium carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu](I)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating to 70 degrees Celsius for 24 hours under nitrogen atmosphere
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.